molecular formula C20H32N6O3 B2696183 1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide CAS No. 851941-97-4

1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2696183
CAS No.: 851941-97-4
M. Wt: 404.515
InChI Key: JHEZQUMZYOLSEE-UHFFFAOYSA-N
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Description

1-[(7-Hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide is a purine-2,6-dione derivative characterized by a hexyl chain at the 7-position of the purine core and a piperidine-4-carboxamide moiety linked via a methyl group at the 8-position. The purine scaffold is substituted with 1,3-dimethyl groups and 2,6-diketone functionalities, which are critical for its structural and electronic properties.

The piperidine-4-carboxamide group contributes to hydrogen-bonding interactions, which may influence receptor binding or solubility.

Properties

IUPAC Name

1-[(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O3/c1-4-5-6-7-10-26-15(13-25-11-8-14(9-12-25)17(21)27)22-18-16(26)19(28)24(3)20(29)23(18)2/h14H,4-13H2,1-3H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEZQUMZYOLSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide is a complex organic compound notable for its potential biological activity. This compound features a purine base modified with various functional groups that may interact with biological systems in significant ways. The focus of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N6O3C_{19}H_{30}N_{6}O_{3} with a molecular weight of approximately 390.5 g/mol. Its structure includes a piperidine ring and a purine derivative, which are known to exhibit various pharmacological effects.

Property Value
Molecular FormulaC19H30N6O3C_{19}H_{30}N_{6}O_{3}
Molecular Weight390.5 g/mol
Functional GroupsPiperidine, Purine
IUPAC Name1-{[1,3-dimethyl-2,6-dioxo-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The purine structure allows it to participate in nucleotide-binding interactions, while the piperidine moiety may influence neurotransmitter systems. The presence of the hexyl group may enhance lipophilicity, potentially affecting cellular uptake and distribution.

Antibacterial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit antibacterial properties. For instance:

  • Study Findings : A series of synthesized compounds showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

Enzyme Inhibition Type IC50 Value
Acetylcholinesterase (AChE)Strong Inhibitor0.63 ± 0.001 μM
UreaseStrong Inhibitor2.14 ± 0.003 μM

These findings suggest that the compound may be useful in developing treatments for conditions influenced by these enzymes.

Binding Affinity Studies

Studies involving bovine serum albumin (BSA) binding have demonstrated that the compound interacts effectively with serum proteins, which can affect its bioavailability and pharmacokinetics.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Anticancer Activity : Research indicates that related purine derivatives exhibit significant anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis.
  • Neurological Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter levels and may be beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Molecular Data

Compound Name / ID Substituents (Purine Position 7) Piperidine Substituent Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound Hexyl 4-Carboxamide C₂₀H₃₁N₇O₃ 441.51 (calc) Hypothesized anti-inflammatory activity due to structural similarity to compounds.
Compound 3-Methylbenzyl 4-Carboxamide C₂₁H₂₆N₆O₃ 410.48 Structural analog with aromatic substituent; ChemSpider ID 853527. Higher lipophilicity likely vs. hexyl chain.
Compound Acetyl-linked methyl ester 4-Methylcarboxylate C₁₆H₂₁N₅O₅ 363.37 Ester group reduces hydrogen-bonding capacity compared to carboxamide, potentially lowering bioavailability.
Compounds 6, 8–11 Variable (e.g., methoxy, amide) Variable amide groups ~C₁₈–₂₀H₂₀–₂₅N₆O₄ 370–420 Amide derivatives showed potent anti-edematous effects; hexyl chain may enhance duration of action.
Compound Trifluoroethyl N/A C₁₀H₁₁F₃N₆O₂ 328.23 Electron-withdrawing CF₃ group may alter electronic properties vs. alkyl/aromatic substituents.

Anti-Inflammatory Activity

  • Target Compound vs. Analogs : highlights that purine-2,6-dione derivatives with terminal amide groups (e.g., compounds 6, 8–11) exhibit significant anti-inflammatory effects in carrageenan-induced edema and zymosan-induced peritonitis models. The target compound’s piperidine-4-carboxamide group aligns with these active analogs, suggesting comparable TNF-α suppression and neutrophil inhibition .
  • Impact of Substituents: The hexyl chain in the target compound may improve pharmacokinetics (e.g., longer half-life) compared to shorter alkyl or aromatic groups (e.g., 3-methylbenzyl in ) due to increased lipophilicity.

Antioxidant Activity

Key Research Findings

Amide vs.

Substituent Effects : Aromatic groups (e.g., 3-methylbenzyl in ) may enhance π-π stacking in receptor binding, while alkyl chains (hexyl) could improve membrane penetration. Direct comparative studies are needed to validate these hypotheses .

TNF-α Suppression : compounds with amide groups reduced plasma TNF-α levels by up to 40% in endotoxemia models, a trait likely shared by the target compound due to structural homology .

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